molecular formula C26H28ClFN4O3 B13413824 N,N-Desmethyl Talmapimod

N,N-Desmethyl Talmapimod

Cat. No.: B13413824
M. Wt: 499.0 g/mol
InChI Key: WKOYCLRJRWZKMD-JKSUJKDBSA-N
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Description

N,N-Desmethyl Talmapimod is a derivative of Talmapimod, an investigational small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis by inhibiting pro-inflammatory factors .

Preparation Methods

The synthesis of N,N-Desmethyl Talmapimod involves several steps, starting from the parent compound Talmapimod. The synthetic route typically includes the demethylation of Talmapimod under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N,N-Desmethyl Talmapimod undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

N,N-Desmethyl Talmapimod exerts its effects by inhibiting the p38 MAPK pathway. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2). By targeting these molecular pathways, the compound helps alleviate symptoms and slow disease progression in inflammatory conditions .

Comparison with Similar Compounds

N,N-Desmethyl Talmapimod is unique compared to other p38 MAPK inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific inhibition profile and potential therapeutic applications.

Properties

Molecular Formula

C26H28ClFN4O3

Molecular Weight

499.0 g/mol

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

InChI

InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1

InChI Key

WKOYCLRJRWZKMD-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Origin of Product

United States

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